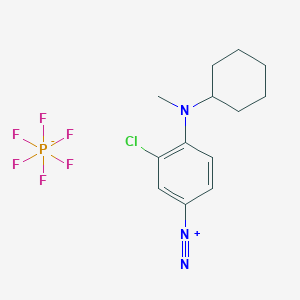

Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-) is a diazonium salt with the molecular formula C13H17ClF6N3P. This compound is known for its unique chemical properties and is used in various scientific research applications. It is a derivative of benzenediazonium, where the diazonium group is substituted with a 3-chloro-4-(cyclohexylmethylamino) group and paired with a hexafluorophosphate anion.

Méthodes De Préparation

The synthesis of Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-) typically involves the diazotization of 3-chloro-4-(cyclohexylmethylamino)aniline. The process includes the following steps:

Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

Salt Formation: The resulting diazonium salt is then reacted with hexafluorophosphoric acid to form the hexafluorophosphate salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-) undergoes various chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.

Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and hexafluorophosphoric acid. Major products formed from these reactions include substituted benzenes, azo compounds, and aniline derivatives.

Applications De Recherche Scientifique

Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-) has several scientific research applications:

Chemistry: It is used in the synthesis of azo dyes and other organic compounds through coupling reactions.

Biology: It can be used as a labeling reagent for biomolecules, aiding in the study of biological processes.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-) involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can undergo various transformations, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparaison Avec Des Composés Similaires

Similar compounds to Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-) include other diazonium salts such as:

Benzenediazonium tetrafluoroborate: Similar in structure but with a different counterion.

Benzenediazonium chloride: Another diazonium salt with chloride as the counterion.

Benzenediazonium sulfate: Contains sulfate as the counterion.

The uniqueness of Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-) lies in its specific substituents and counterion, which can influence its reactivity and applications.

Activité Biologique

Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-) is a diazonium compound that has garnered attention in various fields of biological and chemical research. Its unique structure allows it to participate in a range of chemical reactions, particularly in the modification of biomolecules. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in biochemistry, and relevant case studies.

- Chemical Formula : C13H17ClF6N3P

- Molecular Weight : 395.71 g/mol

- CAS Number : 68391-59-3

- EINECS Number : 269-965-5

These properties indicate that the compound is a stable diazonium salt, which can be utilized in various chemical reactions due to its electrophilic nature.

Diazonium salts like benzenediazonium hexafluorophosphate are known for their ability to undergo electrophilic aromatic substitution reactions. This property allows them to react selectively with nucleophiles such as amino acids in proteins. The introduction of the cyclohexylmethylamino group enhances the reactivity and stability of the compound, making it suitable for biological applications.

Biological Applications

- Protein Modification : The compound can be used to modify proteins through diazo coupling reactions. This method is particularly useful for labeling proteins with tags or functional groups that facilitate further biochemical analysis.

- Bioorthogonal Chemistry : Its ability to install bioorthogonal functionalities makes it a valuable tool in chemical biology for studying protein interactions and cellular processes.

Study 1: Protein Labeling

A study demonstrated the use of benzenediazonium hexafluorophosphate for selective labeling of proteins. The research involved modifying tyrosine residues within proteins to introduce aldehyde functionalities, which were then used for further conjugation with other biomolecules. The results indicated high specificity and efficiency in labeling under mild conditions, making it a promising method for protein engineering .

Study 2: Cell Surface Modification

In another investigation, researchers utilized this diazonium salt to modify the surfaces of living cells. By attaching small molecule tags via diazo coupling reactions, they were able to track cellular processes in real-time. This application highlights the potential of benzenediazonium hexafluorophosphate in live-cell imaging and diagnostics .

Data Table: Summary of Biological Activities

Propriétés

Numéro CAS |

68391-59-3 |

|---|---|

Formule moléculaire |

C13H17ClF6N3P |

Poids moléculaire |

395.71 g/mol |

Nom IUPAC |

3-chloro-4-[cyclohexyl(methyl)amino]benzenediazonium;hexafluorophosphate |

InChI |

InChI=1S/C13H17ClN3.F6P/c1-17(11-5-3-2-4-6-11)13-8-7-10(16-15)9-12(13)14;1-7(2,3,4,5)6/h7-9,11H,2-6H2,1H3;/q+1;-1 |

Clé InChI |

JUBLIVJCKKFJCN-UHFFFAOYSA-N |

SMILES canonique |

CN(C1CCCCC1)C2=C(C=C(C=C2)[N+]#N)Cl.F[P-](F)(F)(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.